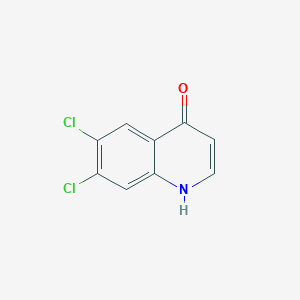

4-Hydroxy-6,7-dichloroquinoline

Description

Significance of Nitrogen-Containing Heterocycles in Synthetic Chemistry and Material Science

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. wikipedia.org This class of compounds is of paramount importance in synthetic chemistry and material science due to their versatile reactivity and diverse applications. wikipedia.orgnih.gov Their structural diversity allows for a wide range of chemical modifications, making them essential building blocks for creating complex molecules with specific functions. wikipedia.org

In synthetic chemistry, nitrogen heterocycles are utilized as intermediates, catalysts, and the final products in a multitude of chemical reactions. wikipedia.org Their electronic and steric properties, influenced by the nitrogen atom and the ring structure, dictate their reactivity and stability, enabling a variety of chemical transformations. uni.lu

The significance of these compounds extends to material science, where they are integral components of functional materials such as conducting polymers, dyes, and metal-organic frameworks (MOFs). wikipedia.orgorgsyn.org The ability of nitrogen heterocycles to act as ligands in catalytic processes also enhances the activity and selectivity of catalysts, making them crucial in various industrial applications. wikipedia.orgnist.gov

The Quinoline (B57606) Nucleus as a Versatile Pharmacophore and Synthetic Building Block

The quinoline nucleus, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. orgsyn.orgmdpi.com Its planar and aromatic structure endows it with a rich chemical reactivity, allowing for various functionalizations through electrophilic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions. orgsyn.org

As a pharmacophore, the quinoline core is present in a wide array of natural products and synthetic compounds with diverse biological activities. mdpi.compharmainfonepal.com It is a key component in numerous pharmaceuticals, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. mdpi.comsemanticscholar.org The ability to modify the quinoline structure at various positions allows for the fine-tuning of its pharmacological properties, making it a cornerstone in drug discovery and development. semanticscholar.orgtcichemicals.com

Overview of the 4-Quinolone Substructure and its Research Utility

The 4-quinolone substructure is a derivative of quinoline characterized by a ketone group at the 4-position. This structural motif and its tautomeric form, 4-hydroxyquinoline (B1666331), are of significant interest in chemical research, particularly in the development of therapeutic agents. chemicalbook.com The synthesis of 4-quinolones often involves ring-closing reactions that install a hydroxyl group at the C-4 position, which then tautomerizes to the more stable quinolone form. chemicalbook.com

The research utility of the 4-quinolone substructure is most prominently highlighted by the vast class of 4-quinolone antibiotics. chemicalbook.com These compounds have been instrumental in treating a variety of bacterial infections. nih.gov Beyond their antibacterial applications, 4-quinolone derivatives have been investigated for their potential as anticancer agents, demonstrating the broad therapeutic potential of this scaffold. nih.govresearchgate.net The versatility of the 4-quinolone system allows for the introduction of various substituents, enabling the exploration of structure-activity relationships and the development of new and more effective therapeutic compounds. nih.gov

Physicochemical Properties of 4-Hydroxy-6,7-dichloroquinoline

While extensive research on the specific biological activities of this compound is not widely published, its fundamental physicochemical properties can be predicted and are available from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂NO | PubChem |

| Monoisotopic Mass | 212.97482 Da | PubChemLite uni.lu |

| Predicted XlogP | 1.8 | PubChemLite uni.lu |

| Tautomeric Form | 6,7-dichloro-1H-quinolin-4-one | PubChemLite uni.lu |

This table is based on predicted data and information from chemical databases.

Synthetic Utility of this compound

The primary significance of this compound in the scientific literature lies in its role as a key intermediate in the synthesis of more complex and often biologically active molecules. Specifically, it is a direct precursor to 4,7-dichloroquinoline (B193633). wikipedia.orgorgsyn.org

The synthesis of 4,7-dichloroquinoline from its 4-hydroxy precursor typically involves a chlorination reaction, often using a reagent like phosphorus oxychloride (POCl₃). orgsyn.org This transformation is a critical step in the production of several important antimalarial drugs.

The general synthetic scheme is as follows:

This compound + POCl₃ → 4,7-dichloroquinoline

This reaction highlights the utility of the hydroxyl group at the 4-position as a reactive handle for further chemical modification. The resulting 4,7-dichloroquinoline is a versatile building block for the synthesis of a wide range of 4-aminoquinoline (B48711) derivatives.

Research Applications of 4,7-dichloroquinoline (Derived from this compound)

The importance of this compound is intrinsically linked to the applications of its chlorinated derivative, 4,7-dichloroquinoline. This compound is a cornerstone in the development of various therapeutic agents.

| Application Area | Description | Key Derivatives |

| Antimalarial Drugs | 4,7-dichloroquinoline is a crucial intermediate for the synthesis of several widely used antimalarial drugs. wikipedia.org These drugs are essential for the treatment and prevention of malaria, a life-threatening disease. | Chloroquine (B1663885), Hydroxychloroquine, Amodiaquine |

| Anticancer Research | Derivatives of 4,7-dichloroquinoline have been investigated for their potential as anticancer agents, showing activity against various cancer cell lines. | Novel quinoline-based hybrids and conjugates |

| Antimicrobial Agents | The 4,7-dichloroquinoline scaffold has been used to develop new compounds with antimicrobial properties against various bacterial and fungal strains. | Hybrid aminoquinoline-triazine derivatives |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBDGJOVXZXMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C2C1=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589114 | |

| Record name | 6,7-Dichloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-51-1 | |

| Record name | 6,7-Dichloro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-6,7-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxy 6,7 Dichloroquinoline and Analogous Quinoline Systems

Strategies for the Construction of the Quinoline (B57606) Ring System

The foundational methods for constructing the quinoline core often involve the cyclization of appropriately substituted aniline (B41778) precursors. These classical reactions, though sometimes requiring harsh conditions, are still widely employed and have been adapted for various applications.

Classical Annulation Reactions (e.g., Friedländer, Conrad-Limpach, Gould-Jacobs principles)

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. wikipedia.orgorganicreactions.org The reaction is typically catalyzed by acids or bases and can also be promoted by heat. wikipedia.orgjk-sci.com It is a straightforward method for producing quinoline derivatives. organic-chemistry.org Variations of this synthesis have been developed to improve efficiency and environmental friendliness, for instance, by using water as a solvent at elevated temperatures without a catalyst or employing microwave irradiation. organic-chemistry.orgnih.gov

Conrad-Limpach Synthesis: This method provides access to 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) through the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The reaction proceeds via a Schiff base intermediate. wikipedia.org The regioselectivity of the reaction can be temperature-dependent; at lower temperatures, the aniline attacks the keto group to form a 4-hydroxyquinoline (B1666331), while at higher temperatures (around 140 °C), it can attack the ester group, leading to a 2-hydroxyquinoline (B72897) in what is known as the Knorr quinoline synthesis. wikipedia.org The Conrad-Limpach reaction often requires high-boiling point solvents to facilitate the high-energy cyclization step. nih.gov

Gould-Jacobs Reaction: This is a key method for preparing 4-hydroxyquinoline derivatives. wikipedia.orgmdpi.com The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgmdpi.com The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org A notable application of this reaction is the synthesis of 4,7-dichloroquinoline (B193633), where m-chloroaniline is reacted with ethyl ethoxymethylenemalonate. orgsyn.org The intermediate is cyclized in a high-boiling solvent like Dowtherm A, followed by saponification, decarboxylation, and subsequent chlorination with phosphorus oxychloride to yield the final product. orgsyn.orggoogle.comchemicalbook.comchemicalbook.com Microwave-assisted versions of the Gould-Jacobs reaction have been shown to significantly reduce reaction times and improve yields. ablelab.eu

| Reaction | Starting Materials | Key Product Type | Key Features |

|---|---|---|---|

| Friedländer | 2-aminobenzaldehyde/ketone + compound with α-methylene group | Substituted Quinolines | Acid or base catalyzed condensation followed by cyclodehydration. organicreactions.org |

| Conrad-Limpach | Aniline + β-ketoester | 4-Hydroxyquinolines | Forms a Schiff base intermediate; temperature can influence regioselectivity. wikipedia.org |

| Gould-Jacobs | Aniline + Alkoxymethylenemalonic ester | 4-Hydroxyquinolines | Involves thermal cyclization; used for synthesis of 4,7-dichloroquinoline. wikipedia.orgorgsyn.org |

Synthesis from Substituted Anilines and Quinoline Derivatives

The synthesis of quinolines frequently starts with substituted anilines, which are versatile precursors for building the heterocyclic ring. jptcp.com For instance, the reaction of anilines with α,β-unsaturated carbonyl compounds is a key strategy in the Skraup-Doebner-Von Miller synthesis. jptcp.com

A significant approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govacs.org This method allows for the synthesis of a wide variety of substituted quinolines under mild conditions. nih.gov For example, reacting these precursors with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) leads to 3-halo-substituted quinolines in moderate to good yields. nih.govacs.org The reaction tolerates various functional groups on the aniline ring. nih.gov Subsequent palladium-catalyzed reactions on these halogenated quinolines can further increase molecular complexity. acs.org

The synthesis of 4,7-dichloroquinoline is a prime example starting from a substituted aniline. The process commences with m-chloroaniline and proceeds through a Gould-Jacobs reaction to form 7-chloro-4-hydroxyquinoline (B73993). orgsyn.org This intermediate is then chlorinated, typically using phosphorus oxychloride, to yield 4,7-dichloroquinoline. google.comchemicalbook.comchemicalbook.com

Advanced and Green Synthetic Approaches for Quinoline Scaffolds

In response to the growing need for sustainable chemical processes, modern synthetic strategies for quinolines focus on improving efficiency, reducing waste, and avoiding harsh conditions. rsc.org These include transition-metal-catalyzed reactions, oxidative cyclizations, and the use of alternative energy sources like microwaves and ultrasound.

Transition-Metal-Catalyzed Reactions and C-H Activation

Transition-metal catalysis has become a dominant tool for the synthesis of complex quinoline derivatives. ias.ac.iniaea.org These methods often involve the activation of C-H bonds, providing an atom- and step-economical route to functionalized quinolines. acs.orgnih.govconferenceproceedings.international

Various metals, including palladium, copper, rhodium, and cobalt, have been employed to catalyze the synthesis of quinolines. organic-chemistry.orgmdpi.com For example, copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes offers a practical method for synthesizing substituted quinolines using air as the oxidant. ias.ac.inacs.org Palladium-catalyzed reactions are also prominent, such as the annulation of o-iodoanilines with propargyl alcohols to give 2,4-disubstituted quinolines. organic-chemistry.org

Rhodium(III)-catalyzed C-H activation of anilines and their subsequent cyclization with alkynes is another efficient strategy for synthesizing a broad range of quinolines. organic-chemistry.orgmdpi.com Site-selective functionalization of the quinoline ring itself, at positions that are typically difficult to access, has been achieved through transition-metal-catalyzed C-H activation, allowing for the introduction of aryl, alkyl, and other functional groups. acs.orgnih.govacs.org

| Catalyst/Metal | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Copper | Anilines + Aldehydes | Aerobic Oxidative Dehydrogenative Annulation | acs.org, ias.ac.in |

| Palladium | o-Iodoanilines + Propargyl alcohols | Annulation | organic-chemistry.org |

| Rhodium(III) | Anilines + Alkynes | C-H Activation/Cyclization | organic-chemistry.org, mdpi.com |

| Cobalt(III) | Anilines + Alkynes | C-H Activation/Cyclization | organic-chemistry.org |

Oxidative Cyclization and Annulation Strategies

Oxidative cyclization represents a powerful strategy for quinoline synthesis, often involving the formation of new bonds through redox chemistry. mdpi.comnih.gov These methods can proceed through various mechanisms, including C-H bond activation and dehydration coupling. mdpi.com

One approach is the copper-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines, which provides a direct route to substituted quinolines. organic-chemistry.orgmdpi.com Another strategy involves the reaction of 2-styrylanilines with various partners. For instance, metal-free methods have been developed for the functionalization of C(sp³)–H bonds in 2-methylbenzothiazoles or 2-methylquinolines and their subsequent tandem cyclization with 2-styrylanilines to yield functionalized quinolines. nih.gov Copper-catalyzed oxidative cyclization of 2-vinylanilines has also been reported. researchgate.net

Enzymatic methods are also emerging as a green alternative. For example, horseradish peroxidase (HRP) can catalyze the oxidative cyclization of N-cyclopropyl-N-alkylanilines to form quinolinium compounds. acs.org

Microwave-Assisted and Sonochemical Syntheses

The application of alternative energy sources like microwaves and ultrasound has significantly advanced quinoline synthesis, offering benefits such as drastically reduced reaction times, improved yields, and often milder reaction conditions. rsc.orgingentaconnect.combenthamdirect.com

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to classical reactions like the Friedländer and Gould-Jacobs syntheses. jk-sci.comnih.govablelab.eu In the Friedländer synthesis, microwave heating can lead to rapid and efficient production of polysubstituted quinolines, often under solvent-free conditions or using green solvents like acetic acid. jk-sci.comnih.gov Similarly, the Gould-Jacobs reaction benefits from microwave heating, which accelerates the high-temperature intramolecular cyclization step. ablelab.eu One-pot, multi-component reactions to create complex quinoline-hybrid structures are also efficiently promoted by microwave irradiation. acs.org

Sonochemical Synthesis: Ultrasound has been utilized as an energy-efficient and environmentally friendly method for synthesizing quinoline derivatives. nih.gov Sonochemistry can promote reactions in aqueous media, reducing the need for volatile organic solvents. researchgate.net For example, a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate has been successfully carried out under ultrasound irradiation in water, using SnCl₂·2H₂O as a precatalyst, to produce 2-substituted quinolines in good yields. researchgate.net The use of nanocatalysts in conjunction with ultrasound is another promising green approach. acs.org

Environmentally Benign Protocols and Green Solvents in Quinoline Synthesis

The synthesis of quinoline and its derivatives has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and toxic solvents. nih.govtandfonline.com In response to growing environmental concerns, significant research has been directed towards the development of "green" and sustainable synthetic routes. nih.govtandfonline.comacs.org These modern approaches prioritize the use of non-toxic solvents, recyclable catalysts, and energy-efficient techniques to minimize environmental impact. rsc.orgijpsjournal.com

A key aspect of green quinoline synthesis is the replacement of conventional volatile organic solvents with more environmentally friendly alternatives. tandfonline.com Water, ethanol, and isopropanol (B130326) are prominent examples of green solvents that are biodegradable and derived from renewable resources. tandfonline.com For instance, the one-pot, three-component synthesis of pyrimido[4,5-b]quinolones has been successfully achieved in water at 90°C using p-toluene sulfonic acid as a catalyst, affording yields between 60-94%. tandfonline.com Glycerol has also been employed as a green solvent for the synthesis of quinoline derivatives, catalyzed by niobium (V) chloride, with high yields (76–98%) and short reaction times (20–90 min). researchgate.net

In addition to benign solvents, the use of alternative energy sources like microwave and ultrasound irradiation has proven effective in accelerating reaction rates and improving yields. rsc.orgijpsjournal.comtandfonline.com Microwave-assisted synthesis, in particular, offers direct energy transfer to reactants, a phenomenon known as molecular heating, which can significantly reduce reaction times. tandfonline.com Ultrasound irradiation has also been utilized to promote the click synthesis of new 7-chloroquinoline (B30040) derivatives.

The development of reusable and non-toxic catalysts is another cornerstone of green quinoline synthesis. acs.org Formic acid has been identified as a versatile and eco-friendly catalyst. ijpsjournal.com Other examples include the use of ZrO2/Fe3O4-MNPs as a magnetically recoverable and reusable heterogeneous catalyst in the Friedländer reaction. researchgate.net Nanocatalysts are also gaining attention due to their high efficiency and potential for recovery and reuse. acs.org Solvent-free reactions represent a significant advancement, eliminating the need for solvents altogether and thus reducing waste and environmental pollution. rsc.org

Table 1: Examples of Green Synthesis Protocols for Quinoline Derivatives

| Catalyst | Solvent/Condition | Key Features | Reference |

| p-Toluene sulfonic acid | Water | Eco-friendly solvent, good yields (60-94%) | tandfonline.com |

| Niobium (V) chloride | Glycerol | High yields (76-98%), short reaction times | researchgate.net |

| ZrO2/Fe3O4-MNPs | Not specified | Reusable heterogeneous catalyst | researchgate.net |

| Various | Microwave irradiation | Accelerated reaction rates, reduced times | tandfonline.com |

| Various | Ultrasound irradiation | Promotes "click" synthesis | |

| Formic Acid | Various | Environmentally friendly catalyst | ijpsjournal.com |

Specific Preparative Routes for 4-Hydroxy- and Dichloroquinoline Precursors

The synthesis of specifically substituted quinolines, such as 4-hydroxy-6,7-dichloroquinoline, often involves multi-step processes. A critical transformation in the synthesis of many important quinoline-based compounds is the conversion of a 4-hydroxyquinoline intermediate to a 4,7-dichloroquinoline.

The conversion of 7-chloro-4-hydroxyquinoline to 4,7-dichloroquinoline is a crucial step in the synthesis of several compounds. chemicalbook.comgoogle.com This transformation is typically achieved through a chlorination reaction, most commonly employing phosphorus oxychloride (POCl₃) as the chlorinating agent. chemicalbook.comgoogle.comorgsyn.orgchemicalbook.com

The general procedure involves heating 7-chloro-4-hydroxyquinoline with an excess of phosphorus oxychloride. chemicalbook.comchemicalbook.com The reaction is often carried out under reflux conditions. chemicalbook.comgoogle.com One detailed method describes adding 40g of 4-hydroxy-7-chloroquinoline to 120ml of phosphorus oxychloride and refluxing the mixture for 1-2 hours. chemicalbook.com After the reaction is complete, the excess phosphorus oxychloride is removed, and the reaction mixture is carefully added to ice water. Neutralization with a sodium bicarbonate solution precipitates the crude product, which can then be purified by crystallization from ethanol, yielding 4,7-dichloroquinoline with a reported yield of 89.5%. chemicalbook.com

Another described synthesis involves suspending the precursor acid of 7-chloro-4-hydroxyquinoline in a high-boiling solvent like Dowtherm A, followed by decarboxylation. orgsyn.org After cooling, phosphorus oxychloride is added, and the mixture is heated to 135–140°C for one hour. The workup involves pouring the mixture into a separatory funnel, rinsing with ether, and washing with hydrochloric acid. Neutralization with sodium hydroxide (B78521) then precipitates the 4,7-dichloroquinoline. orgsyn.org This procedure resulted in a 66–73% yield of the crude product. orgsyn.org

A patent describes a process where 30g of 4-hydroxy-7-chloroquinoline is mixed with 120mL of toluene, and 76.84g of phosphorus oxychloride is added. google.com The mixture is heated to reflux at 100°C for 3 hours. After cooling, the crude product is obtained with a yield of 86%, which after recrystallization from ethanol, gives a final product with 99.3% purity. google.com

Table 2: Reaction Conditions for the Conversion of 7-chloro-4-hydroxyquinoline to 4,7-dichloroquinoline

| Reagent | Solvent | Temperature | Time | Yield | Reference |

| Phosphorus oxychloride | None (excess reagent) | Reflux | 1-2 h | 89.5% | chemicalbook.com |

| Phosphorus oxychloride | Dowtherm A | 135–140°C | 1 h | 66–73% (crude) | orgsyn.org |

| Phosphorus oxychloride | Toluene | 100°C (Reflux) | 3 h | 86% (crude) | google.com |

Structure Activity Relationship Sar Investigations of 4 Hydroxy 6,7 Dichloroquinoline Derivatives

Methodologies for Correlating Structure with Molecular Activity

Understanding the intricate relationship between a molecule's structure and its biological function is fundamental to rational drug design. For quinoline (B57606) derivatives, computational and theoretical approaches are invaluable for predicting activity and guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. fiveable.me The core principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. fiveable.me These features, known as molecular descriptors, are numerical values that describe the physicochemical properties of a molecule, such as its electronic, steric, and lipophilic characteristics. nih.gov

In the context of quinoline derivatives, QSAR models have been successfully developed to predict a range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The process involves generating a dataset of quinoline analogues with known activities and calculating a large number of 2D and 3D descriptors. nih.gov Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is constructed that best describes the relationship between these descriptors and the observed activity. nih.govsustech.edu

The predictive power and robustness of a QSAR model are evaluated through rigorous internal and external validation techniques. Statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean squared error (RMSE) are used to assess the model's quality. nih.govsustech.edu A statistically significant QSAR model can then be used to predict the activity of novel, unsynthesized 4-Hydroxy-6,7-dichloroquinoline derivatives, thereby prioritizing the synthesis of compounds with the highest potential efficacy.

Table 1: Examples of QSAR Models Developed for Quinoline Derivatives

| Compound Series | Target Activity | Key Descriptors | Statistical Significance |

|---|---|---|---|

| Quinolinone-thiosemicarbazones | Anti-tuberculosis | Van der Waals volume, electron density, electronegativity | R² = 0.83, F = 47.96 nih.gov |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acids | P-glycoprotein inhibition | Catboost-based descriptor | R² = 0.95, RMSE = 0.283 nih.gov |

| General quinoline derivatives | Anti-mycobacterium tuberculosis | logP, Absolute difference in charge-weighted areas (DCASA) | R² = 0.82, Q² = 0.80 sustech.edu |

The biological activity of this compound derivatives is profoundly influenced by the electronic and steric nature of substituents attached to the quinoline core. These properties govern the non-covalent interactions between the molecule and its biological target, such as an enzyme or receptor.

Steric Properties: Steric factors, including the size, shape, and bulkiness of substituents, are crucial for ensuring a complementary fit between the ligand and its target's binding site. mdpi.com A bulky substituent may introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding and thereby reducing or abolishing activity. mdpi.commdpi.com In contrast, extending a substituent into a specific hydrophobic pocket within the binding site can significantly enhance potency. The stereochemistry of substituents can also be a determining factor, as different stereoisomers may orient key functional groups differently, leading to substantial variations in biological activity. mdpi.com

Table 2: Common Substituents and Their General Properties

| Substituent | Formula | Electronic Effect | General Steric Effect |

|---|---|---|---|

| Methyl | -CH₃ | Electron-Donating (weak) | Small |

| Methoxy | -OCH₃ | Electron-Donating (strong) | Medium |

| Hydroxyl | -OH | Electron-Donating (strong), Electron-Withdrawing (weak inductive) | Small |

| Chloro | -Cl | Electron-Withdrawing (strong) | Medium |

| Nitro | -NO₂ | Electron-Withdrawing (strong) | Medium |

| Trifluoromethyl | -CF₃ | Electron-Withdrawing (strong) | Bulky |

| Phenyl | -C₆H₅ | Electron-Withdrawing (inductive), can donate via resonance | Bulky |

Impact of Structural Features on Functional Potential

The specific placement of functional groups on the this compound scaffold is a key determinant of its biological activity. Modifications at each position can lead to dramatic changes in potency, selectivity, and pharmacokinetic properties.

The reactivity and biological profile of the quinoline nucleus are dependent on the type and position of substitutions on its rings. nih.gov

N-1: The nitrogen atom of the quinoline ring is a weak base and a key hydrogen bond acceptor. nih.govnih.gov Its ability to form hydrogen bonds is often essential for anchoring the molecule within the active site of a target protein.

C-3: This position is often critical for activity. In some series of quinoline derivatives, substitution at the C-3 position is an absolute requirement for biological activity, while in others, it can lead to a decrease in potency. mdpi.comresearchgate.net This highlights that the impact of substitution at C-3 is highly dependent on the specific biological target.

C-4: The 4-position is a primary site for functionalization in many biologically active quinolines. nih.govresearchgate.net In the parent scaffold, the hydroxyl group at this position is significant. It can be derivatized to introduce flexible side chains, which can enhance water solubility and antiproliferative activity. nih.gov The 4-hydroxy group itself is a crucial pharmacophoric element, capable of participating in key hydrogen bonding interactions.

C-5: While less commonly modified, substituents at C-5 can influence the electronic properties and steric profile of the molecule, potentially affecting how it fits into a binding pocket.

C-6 and C-7: The 6,7-dichloro substitution pattern is a significant feature of the scaffold. The presence of a halogen, particularly a chlorine atom at the C-7 position, is a hallmark of many potent antimalarial quinolines. nih.gov These electron-withdrawing groups significantly alter the electron distribution of the benzene (B151609) portion of the ring system. Further modification or replacement of these chloro groups can fine-tune the activity; for instance, introducing bulky alkoxy groups at C-7 has been shown to facilitate antiproliferative effects in some quinoline series. nih.gov

C-8: The C-8 position is another important site for substitution. The 8-hydroxyquinoline (B1678124) motif is a well-known pharmacophore, largely due to its metal-chelating properties. mdpi.com The relative positioning of the hydroxyl group at C-4 versus C-8 can result in vastly different biological activities. mdpi.com

Table 3: Summary of Substituent Effects at Key Positions of the Quinoline Ring

| Position | Role/Significance | Common Modifications & Impact |

|---|---|---|

| N-1 | Hydrogen bond acceptor, basic center | Protonation and salt formation; crucial for binding interactions. |

| C-3 | Modulator of activity | Introduction of small groups can be essential for affinity in some targets researchgate.net; can also be detrimental in others. mdpi.com |

| C-4 | Key interaction site; point of derivatization | The -OH group is a key H-bonding feature. Derivatization with alkylamino side chains can enhance solubility and activity. nih.gov |

| C-6 | Electronic modulation | The -Cl group is a strong electron-withdrawer, influencing the ring's electronic character. |

| C-7 | Critical for activity in many quinolines | The -Cl group is often optimal for certain activities (e.g., antimalarial). nih.gov Replacement with bulky alkoxy groups can increase antiproliferative effects. nih.gov |

| C-8 | Modulator of activity; potential chelation site | Substitution can alter activity; an 8-hydroxy group introduces metal-chelating properties. mdpi.com |

Hydrogen bonds are among the most important interactions governing the recognition between a drug molecule and its biological target. chemrxiv.org The this compound scaffold possesses multiple sites capable of participating in these critical interactions. A careful balance between hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) is often necessary for achieving desirable drug-like properties, including solubility, permeability, and target affinity. chemrxiv.org

The primary hydrogen bond donor in the scaffold is the proton of the 4-hydroxyl group. This group can donate its hydrogen to an acceptor site on a target protein, such as a carboxylate oxygen or a histidine nitrogen.

The scaffold has several hydrogen bond acceptor sites:

The oxygen atom of the 4-hydroxyl group , with its lone pairs of electrons.

The nitrogen atom at the N-1 position of the quinoline ring.

The chlorine atoms at C-6 and C-7 , which can act as weak hydrogen bond acceptors.

The dual nature of the 4-hydroxyl group, being able to both donate and accept a hydrogen bond, makes it a particularly versatile and powerful feature for molecular recognition. Furthermore, strategic design can create an intramolecular hydrogen bonding scaffold (iMHBS), where a hydrogen bond is formed within the molecule itself. This can pre-organize the molecule into a specific conformation that is favorable for binding to its target, thereby enhancing potency. nih.gov However, an excess of HBDs can sometimes lead to poor permeability and bioavailability, making the strategic placement and number of these groups a key consideration in drug design. chemrxiv.org

Table 4: Potential Hydrogen Bonding Sites in this compound

| Site | Atom/Group | Role | Potential Interaction Partner on Target |

|---|---|---|---|

| Position 1 | Quinoline Nitrogen (N-1) | H-Bond Acceptor | -OH, -NH groups (e.g., from Serine, Tyrosine, Lysine) |

| Position 4 | Hydroxyl Group (-OH) | H-Bond Donor & Acceptor | As Donor: Carbonyls, carboxylates. As Acceptor: -OH, -NH groups. |

| Position 6 | Chloro Group (-Cl) | H-Bond Acceptor (weak) | -NH groups |

| Position 7 | Chloro Group (-Cl) | H-Bond Acceptor (weak) | -NH groups |

Mechanistic Studies: Unraveling Molecular Interactions and Reaction Pathways

Chemical Reaction Mechanisms in Quinoline (B57606) Synthesis and Derivatization

The construction and modification of the quinoline ring system are achieved through a variety of powerful chemical reactions. The specific placement of the hydroxyl and dichloro substituents on the 4-Hydroxy-6,7-dichloroquinoline backbone is a result of regioselective processes guided by the inherent electronic nature of the precursors and the reaction mechanisms involved.

Investigation of Cascade Reactions and Cycloisomerizations

The formation of the 4-hydroxyquinoline (B1666331) core is often accomplished through intramolecular cycloisomerization reactions, which are atom-economical processes that build cyclic structures from acyclic precursors. wikipedia.org Two of the most established methods for this transformation are the Gould-Jacobs reaction and the Camps cyclization.

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives. wikipedia.org The mechanism commences with the condensation of a substituted aniline (B41778), such as 3,4-dichloroaniline, with an alkoxymethylenemalonic ester. This is followed by a thermally induced cyclization, where an intramolecular 6-electron process forms the heterocyclic ring. wikipedia.org Subsequent hydrolysis (saponification) of the resulting ester and a final decarboxylation step yield the 4-hydroxyquinoline core. wikipedia.orgorgsyn.org The regioselectivity of the cyclization is influenced by both steric and electronic factors of the aniline precursor. mdpi.com This pathway is a reliable route for producing 7-chloro-4-hydroxyquinolines and can be adapted for 6,7-dichloro analogs. orgsyn.orgwikipedia.org

Another key method is the Camps quinoline synthesis , which involves the base-catalyzed cyclization of an o-acylaminoacetophenone. wikipedia.orgchem-station.com This intramolecular condensation can lead to mixtures of 2-hydroxy- and 4-hydroxyquinolines, depending on the reaction conditions and the structure of the starting material. wikipedia.orgresearchgate.net The mechanism proceeds via an intramolecular aldol-type reaction, where the enolate of the acetophenone (B1666503) methyl group or the enolate of the N-acyl group attacks the carbonyl carbon, leading to the formation of the heterocyclic ring after dehydration. researchgate.net

It is important to note that 4-hydroxyquinolines exist in a tautomeric equilibrium with their 4-quinolone form. acs.orgnih.govresearchgate.net While theoretical calculations often show a preference for the 4-hydroxyquinoline tautomer due to the aromaticity of both rings, the 4-oxoquinoline (quinolone) form can be predominant and is often key for certain biological interactions. acs.orgnih.govacs.org

Mechanistic Insights into Nucleophilic Substitution Processes

Nucleophilic substitution is a cornerstone of quinoline chemistry, critical for both the synthesis of the chlorinated scaffold and its subsequent derivatization.

A key synthetic step in preparing the precursor to many bioactive quinolines is the conversion of a 4-hydroxyquinoline to a 4-chloroquinoline (B167314). This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). wikipedia.orggoogle.com The mechanism involves the initial phosphorylation of the hydroxyl group (which exists in equilibrium with its quinolone tautomer), converting it into a much better leaving group. A chloride ion, either from the POCl₃ itself or an added source, then acts as a nucleophile, attacking the C4 position and displacing the phosphate (B84403) group to yield the 4-chloroquinoline derivative. wikipedia.orgmdpi.com This process is fundamental to the synthesis of 4,7-dichloroquinoline (B193633) from 7-chloro-4-hydroxyquinoline (B73993). orgsyn.orggoogle.comchemicalbook.com

The resulting 4,7-dichloroquinoline is highly susceptible to nucleophilic aromatic substitution (S_N_Ar) , particularly at the C4 position. nih.gov The electron-withdrawing nature of the quinoline nitrogen and the chloro substituents activates the ring towards nucleophilic attack. The C4 position is significantly more reactive than the C2 position. mdpi.com The S_N_Ar mechanism proceeds via a two-step addition-elimination pathway. youtube.com A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid, elimination step, the chloride ion is expelled as the leaving group, restoring the aromaticity of the ring. tandfonline.com This high reactivity and regioselectivity at the C4 position are exploited in the synthesis of numerous drugs, including chloroquine (B1663885) and hydroxychloroquine, by reacting 4,7-dichloroquinoline with various amine nucleophiles. chemicalbook.comnih.gov

| Position | Relative Reactivity | Mechanistic Rationale | Typical Nucleophiles |

|---|---|---|---|

| C4 | High | The position is para to the ring nitrogen, allowing for effective delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom. | Amines, Alcohols, Thiols |

| C2 | Low | The position is ortho to the ring nitrogen. While activated, it is generally less reactive than C4 due to steric hindrance from the nitrogen's lone pair and less favorable resonance stabilization. mdpi.com | Strong nucleophiles under harsh conditions |

Molecular Mechanisms of Interaction with Biological Systems (General Principles)

The biological effects of quinoline derivatives are dictated by their ability to interact with specific macromolecules. The arrangement of functional groups on the this compound ring system enables a variety of non-covalent interactions that are crucial for binding to biological targets.

Insights into Ligand-Target Binding (e.g., charge transfer interactions)

The interaction between a small molecule like this compound and a biological target, such as a protein receptor or enzyme, is a highly specific process governed by molecular recognition. The binding affinity is determined by a combination of interactions. nih.gov

Hydrogen Bonding: The 4-hydroxyl group is a potent hydrogen bond donor, while the quinoline nitrogen atom is a hydrogen bond acceptor. These groups can form critical hydrogen bonds with amino acid residues (e.g., serine, threonine, aspartate, glutamate) in a protein's binding pocket, anchoring the ligand in a specific orientation.

π-π Stacking: The aromatic quinoline ring system can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The dichlorinated benzene (B151609) portion of the molecule provides a hydrophobic surface that can interact favorably with nonpolar pockets within a protein.

Charge Transfer and Electrostatic Interactions: The electron-deficient nature of the quinoline ring, enhanced by the electronegative chlorine atoms, makes it a potential acceptor in charge-transfer interactions with electron-rich amino acid residues. nih.gov The distribution of partial charges across the molecule, influenced by the hydroxyl and chloro substituents, guides electrostatic interactions with the target protein. nih.govacs.org

Molecular docking studies on similar quinoline derivatives have shown that electron-withdrawing groups can enhance binding affinity, and the specific placement of substituents dictates the orientation and strength of these interactions within the active site of targets like kinases or reverse transcriptase. nih.gov

General Modes of Action (e.g., inhibition of heme polymerization as a biochemical process)

One of the most well-elucidated mechanisms of action for quinoline-based drugs, particularly antimalarials structurally related to this compound, is the inhibition of heme polymerization. nih.gov This process is central to the survival of the Plasmodium parasite, which causes malaria.

During its lifecycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). researchgate.net To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin (also known as malaria pigment). nih.govnih.gov

Analytical and in Vitro Methodologies in Research on 4 Hydroxy 6,7 Dichloroquinoline Derivatives

Spectroscopic and Chromatographic Characterization Techniques

The structural confirmation and purity assessment of newly synthesized 4-Hydroxy-6,7-dichloroquinoline derivatives are primarily achieved through a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure, functional groups, and elemental composition of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, is a cornerstone for the structural elucidation of organic molecules. It provides information on the chemical environment of hydrogen and carbon atoms within the molecule, allowing for the precise determination of the substitution pattern on the quinoline (B57606) ring. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between different parts of the molecule, which is particularly useful for complex derivatives. For instance, ¹H-¹⁵N HMBC can be used to definitively distinguish between N- and O-alkylation products.

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and elemental formula of the synthesized compounds. Techniques like Electrospray Ionization (ESI-MS) are common for providing the mass-to-charge ratio of the molecular ion, confirming the expected molecular weight. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, further solidifying the elemental composition.

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as C=O (carbonyl), O-H (hydroxyl), and C-Cl (chloro) stretching vibrations. UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to monitor reactions or assess the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable derivatives. The combination of retention time from GC and the mass spectrum from MS provides a high degree of confidence in compound identification.

Below is an interactive table summarizing the key spectroscopic and chromatographic techniques used in the characterization of quinoline derivatives.

| Technique | Information Provided | Application in Quinoline Research |

| ¹H-NMR | Chemical environment of hydrogen atoms | Determines proton framework and substitution patterns. |

| ¹³C-NMR | Chemical environment of carbon atoms | Identifies the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms | Elucidates complex molecular structures and confirms assignments. |

| Mass Spectrometry (MS) | Molecular weight and elemental formula | Confirms molecular identity and composition. |

| Infrared (IR) Spectroscopy | Presence of functional groups | Identifies key chemical bonds and functional moieties. |

| UV-Visible Spectroscopy | Electronic transitions | Monitors reactions and assesses purity. |

| GC-MS | Separation and identification of volatile compounds | Analyzes volatile derivatives and impurities. |

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. For derivatives of this compound, obtaining single crystals suitable for X-ray diffraction analysis provides unambiguous proof of their structure. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. The resulting crystal structure is invaluable for understanding structure-activity relationships (SAR) and for computational studies such as molecular docking. Powder X-ray diffraction (XRD) can also be used to characterize the crystalline nature of the bulk material.

In Vitro Biochemical and Cellular Assays for Functional Evaluation (Methodological Focus)

Before evaluating the biological activity of a compound, it is crucial to determine its stability in conditions that mimic the physiological environment. This is often assessed by incubating the compound in simulated biological fluids, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), over a period of time. The concentration of the compound is monitored at different time points using analytical techniques like HPLC or LC-MS to determine its degradation rate. This information is vital for understanding the potential oral bioavailability and metabolic fate of the compound. Some quinoline derivatives are noted to be sensitive to moisture and can hydrolyze, highlighting the importance of such stability assessments.

Many drugs exert their therapeutic effect by interacting with specific enzymes or proteins. In the context of antimalarial research, a key target for quinoline-based drugs is the inhibition of hemozoin formation. During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin, a process that can be mimicked in vitro by the formation of β-hematin.

A common biochemical assay to screen for potential antimalarial activity involves measuring the inhibition of β-hematin formation. In this assay, a solution of hemin (B1673052) (the precursor to β-hematin) is induced to polymerize in the presence and absence of the test compound. The amount of β-hematin formed is then quantified, often using a colorimetric method. Compounds that inhibit β-hematin formation, such as the well-known antimalarial chloroquine (B1663885), are considered promising candidates for further development. The inhibitory concentration 50 (IC₅₀) value, which is the concentration of the compound required to inhibit 50% of β-hematin formation, is a key parameter determined from these studies.

Beyond antimalarial research, derivatives of this compound are investigated for their ability to inhibit other enzymes implicated in various diseases. These enzymatic assays are typically performed in a high-throughput format to screen large libraries of compounds efficiently.

Below is an interactive table summarizing the in vitro assays.

| Assay Type | Purpose | Key Parameters Measured | Relevance to this compound Research |

| Stability in Simulated Media | To assess the chemical stability of the compound in physiological-like conditions. | Degradation rate, half-life. | Predicts potential bioavailability and metabolic stability. |

| β-Hematin Formation Inhibition | To evaluate the potential antimalarial activity by targeting heme detoxification. | IC₅₀ (50% inhibitory concentration). | Identifies compounds that interfere with a crucial parasite survival mechanism. |

| General Enzymatic Assays | To determine the inhibitory effect of the compound on specific enzymes. | IC₅₀, Ki (inhibition constant). | Screens for activity against various therapeutic targets. |

Future Research Directions and Open Challenges in 4 Hydroxy 6,7 Dichloroquinoline Chemistry

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of quinoline (B57606) derivatives often involves harsh reaction conditions, toxic reagents, and multiple steps, leading to significant environmental concerns. A major challenge lies in developing greener and more efficient synthetic routes to 4-Hydroxy-6,7-dichloroquinoline and its derivatives. Future research should focus on:

Catalytic Systems: Exploring novel catalysts, such as p-toluenesulfonic acid (pTSA) in ionic liquids or water, can offer environmentally benign alternatives for the synthesis of complex quinoline-containing heterocycles. researchgate.net The use of commercially available and inexpensive catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous media has also shown promise for various organic transformations and could be adapted for quinoline synthesis. researchgate.net

One-Pot Reactions: Designing one-pot, multicomponent reactions can significantly improve efficiency by reducing the number of purification steps and minimizing waste. researchgate.net Domino protocols, where multiple bond-forming reactions occur in a single synthetic operation, are particularly attractive for building molecular complexity from simple precursors. researchgate.net

Alternative Starting Materials: Investigating alternative and more readily available starting materials can reduce the cost and environmental impact of the synthesis. For instance, the Gould-Jacobs reaction provides an alternative pathway for constructing the pyridine (B92270) ring from 3-chloroaniline. wikipedia.org

Flow Chemistry: The application of flow chemistry could enable better control over reaction parameters, improve safety, and facilitate scalability for the industrial production of this compound derivatives.

A comparative look at existing and potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for Quinoline Derivatives

| Strategy | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Traditional Synthesis | Well-established procedures | Harsh conditions, toxic reagents, multiple steps | Greener alternatives |

| Catalytic Methods | Milder conditions, higher yields, recyclability of catalysts | Catalyst deactivation, cost of some catalysts | Development of robust and inexpensive catalysts |

| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste, atom economy | Complex reaction optimization | Design of novel domino and tandem reactions |

| Flow Chemistry | Precise control, enhanced safety, scalability | Initial setup cost, potential for clogging | Optimization for specific quinoline syntheses |

Advanced Derivatization Strategies for Chemical Space Exploration

To explore the full therapeutic potential of the this compound scaffold, it is crucial to synthesize a diverse library of derivatives. Advanced derivatization strategies are needed to systematically probe the chemical space and identify compounds with improved activity and selectivity.

Positional Modifications: Future efforts should focus on the systematic modification of various positions on the quinoline ring. For example, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) highlights a three-step derivatization approach involving N-oxidation, C2-amide formation, and C4-amination. mdpi.com

Hybrid Molecules: The design and synthesis of hybrid molecules that combine the this compound core with other pharmacologically active moieties can lead to compounds with dual or synergistic activities. researchgate.net

Combinatorial Chemistry: High-throughput combinatorial synthesis can accelerate the generation of large libraries of derivatives for biological screening. This approach, coupled with efficient purification and characterization techniques, is essential for rapid lead discovery.

Advanced Analytical Techniques: The development of advanced derivatization protocols for analytical purposes, such as those used for the unambiguous identification of monosaccharides, can be adapted for the analysis of complex mixtures of quinoline derivatives. nih.gov

The exploration of the chemical space around a given scaffold is a key strategy in drug discovery. nih.gov For this compound, a systematic approach to derivatization is outlined in Table 2.

Table 2: Derivatization Strategies for this compound

| Position | Potential Modifications | Rationale |

|---|---|---|

| C2-Position | Amide formation, alkylation, arylation | To explore interactions with specific protein residues |

| N1-Position | Oxidation, alkylation | To modulate electronic properties and solubility |

| C4-Position | Amination, etherification | To introduce diverse functional groups for improved binding and pharmacokinetic properties |

| C5, C8-Positions | Halogenation, nitration, etc. | To fine-tune the electronic and steric properties of the molecule |

Refinement of SAR and Mechanistic Understanding for Rational Design

A thorough understanding of the structure-activity relationship (SAR) and the mechanism of action is fundamental for the rational design of more potent and selective drug candidates.

Comprehensive SAR Studies: Future research should aim to build a comprehensive SAR database for this compound derivatives against various biological targets. This involves synthesizing a wide range of analogs and evaluating their biological activities. researchgate.net

Target Identification and Validation: Identifying the specific molecular targets of this compound and its derivatives is a critical step. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic approaches.

Mechanistic Elucidation: Detailed mechanistic studies are required to understand how these compounds exert their biological effects at the molecular level. This includes investigating their binding modes, effects on signaling pathways, and potential for off-target interactions.

Resistance Mechanisms: As with any therapeutic agent, the potential for the development of resistance is a concern. Research into the mechanisms of resistance to quinoline-based drugs is crucial for designing next-generation compounds that can overcome this challenge.

Integration of Multidisciplinary Approaches (e.g., experimental and computational)

The integration of experimental and computational methods offers a powerful synergy for accelerating the drug discovery process.

Computational Screening: In silico methods, such as molecular docking and virtual screening, can be used to predict the binding affinity of this compound derivatives to specific targets, thereby prioritizing compounds for synthesis and experimental testing. researchgate.net

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. frontiersin.org

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can provide insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, aiding in the interpretation of experimental data. frontiersin.org

Integrated Data Analysis: The vast amount of data generated from high-throughput screening, 'omics' technologies, and computational studies requires sophisticated data analysis and visualization tools to identify meaningful patterns and guide further research. nih.gov

The synergistic application of these diverse approaches will be instrumental in overcoming the current challenges and realizing the full therapeutic promise of this compound chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-6,7-dichloroquinoline, and what are the critical reaction conditions?

- Answer : The synthesis typically involves hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using 10% NaOH, followed by decarboxylation to form 4-hydroxy-7-chloroquinoline. Final chlorination with phosphorus oxychloride (POCl₃) under reflux yields the target compound . Key conditions include precise pH adjustment during hydrolysis and controlled temperature during POCl₃ chlorination to avoid side reactions .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound derivatives?

- Answer : X-ray crystallography is critical for resolving intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) and planar geometry . Complementary methods include ¹H NMR for verifying substituent positions (e.g., methoxy or chloro groups) and HPLC (C18 column) for purity validation (>99%) .

Q. How should researchers design HPLC methods for purity analysis of this compound?

- Answer : Use reversed-phase C18 columns with mobile phases like petroleum ether:ethyl acetate (8:1 v/v). Validate methods by spiking samples with impurities and assessing retention time consistency. Ensure detection at UV wavelengths compatible with quinoline absorption profiles (e.g., 254 nm) .

Advanced Research Questions

Q. How can the chlorination step in this compound synthesis be optimized to maximize yield?

- Answer : Optimize POCl₃ stoichiometry (e.g., 6.4 equivalents) and reflux duration (6–8 hours). Post-reaction, neutralize excess POCl₃ with crushed ice and NaOH to pH 7. Purify via column chromatography (petroleum ether:EtOAc) to isolate the product with >70% yield .

Q. What role does polymorphism play in the biological activity of this compound derivatives, and how can polymorphic forms be characterized?

- Answer : Polymorphism alters bioavailability and binding affinity. Detect polymorphs via differential scanning calorimetry (DSC) to identify melting point variations (e.g., 403–404 K) . Pair with powder X-ray diffraction (PXRD) to correlate crystal lattice differences with bioactivity discrepancies in assays (e.g., analgesic or antiparasitic screens) .

Q. How do substituent modifications at the 4-position of the quinoline ring influence biological activity?

- Answer : Substituents at the 4-position (e.g., hydroxyl vs. chloro groups) modulate electron density and steric effects, altering interactions with biological targets. For example, hydroxyl groups enhance hydrogen bonding with enzymes, while chloro groups improve lipophilicity and membrane permeability. Use SAR studies with standardized cytotoxicity assays (e.g., IC₅₀ comparisons in cancer cell lines) to quantify effects .

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

- Answer : Perform meta-analysis of bioassay conditions (e.g., solvent polarity, incubation time) to identify confounding variables. Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays). For instance, discrepancies in antifungal activity may arise from differences in fungal membrane composition across species .

Methodological Considerations

Q. How should researchers validate synthetic intermediates during multi-step synthesis?

- Answer : Use tandem techniques:

- LC-MS : Track molecular ions ([M+H]⁺) to confirm intermediate masses.

- FT-IR : Monitor carbonyl (1700 cm⁻¹) or hydroxyl (3200–3600 cm⁻¹) groups during decarboxylation .

Q. What computational methods support the design of this compound derivatives with enhanced activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.